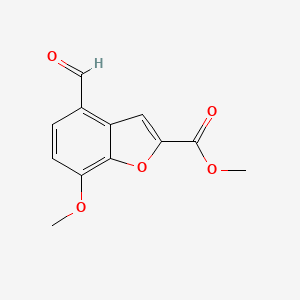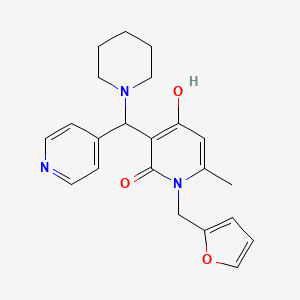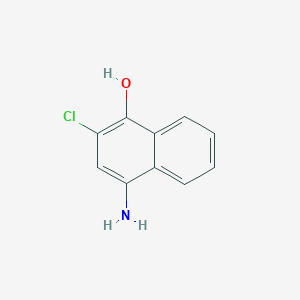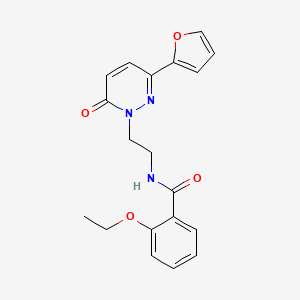
2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves domino reactions, condensation, and other chemical transformations. For instance, paper describes the synthesis of functionalized 2-amino hydropyridines and 2-pyridinones through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. Similarly, paper outlines the synthesis of a compound with a pyrrolidinyl ethyl phenoxy propanoic acid moiety, starting from 2-(4-hydroxyphenyl)acetic acid and involving condensation with pyrrolidine. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray analysis, as mentioned in paper . These techniques provide detailed information about the molecular framework and can be used to confirm the structure of synthesized compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions, including condensation, reduction, and protection/deprotection strategies. For example, paper discusses the synthesis of cyclopropene and cyclopropane fatty acid esters, which involves protection of the cyclopropene ring and subsequent deprotection. These reactions are crucial for the synthesis of complex molecules and could be relevant for the synthesis of "2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride."
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized by their melting points, elemental analysis, and spectroscopic data, as seen in paper . The antiproliferative and antimicrobial activities of the synthesized compounds are also evaluated, indicating their potential biological relevance. These analyses are essential for understanding the behavior of the compounds under various conditions and for assessing their potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Zhang Dan-shen (2009) elaborates on the synthesis of a closely related compound, demonstrating the condensation process involving thionyl chloride and pyrrolidine, yielding a final product with about 38% efficiency. The compound's structure was confirmed through IR, 1HNmR, and MS techniques (Zhang Dan-shen, 2009).
- Structural Studies : A research by A. Castiñeiras et al. (2018) involves the structural assessment of a related compound. This study highlights the significance of X-ray diffractometry in understanding molecular and supramolecular structures (A. Castiñeiras et al., 2018).
Application in Organic Chemistry
- Derivative Formation : Research by V. Frade et al. (2007) explored the coupling of a similar compound with various amino acids, demonstrating its potential as a fluorescent derivatising agent. This highlights its applicability in enhancing fluorescence for biological assays (V. Frade et al., 2007).
- Anticancer Activity : A study by H. Saad and A. Moustafa (2011) investigated the synthesis of S-glycosyl and S-alkyl derivatives of a structurally similar compound, noting significant anticancer activities in vitro for some of these derivatives (H. Saad & A. Moustafa, 2011).
Physical Chemistry Research
- Thermo-solvatochromism Studies : Erika B. Tada et al. (2003) conducted thermo-solvatochromism studies on zwitterionic probes, including a related compound, in aqueous alcohols. Their findings provide insights into the solvation dynamics and temperature-dependent behavior of such compounds (Erika B. Tada et al., 2003).
Photochemistry
- Photochemical Reactions : Research by V. Stenberg and E. Travecedo (1971) revealed the photochemical behavior of pyridines, closely related to the compound . This study offers an understanding of the photochemical dimerization and formation of various compounds under UV irradiation (V. Stenberg & E. Travecedo, 1971).
Corrosion Inhibition
- Corrosion Inhibition Studies : A 2017 study by S. Vikneshvaran and S. Velmathi investigated Schiff bases derived from L-Tryptophan, structurally similar to the compound of interest, for their effectiveness in preventing corrosion of stainless steel in acidic environments (S. Vikneshvaran & S. Velmathi, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 , which provide guidance on how to handle and store the compound safely.
Wirkmechanismus
Target of Action
The primary targets of 2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride interacts with its targets . .
Eigenschaften
IUPAC Name |
2-methyl-2-(4-methylpyridin-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-4-5-11-8(6-7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEYJOWKZFGHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)
![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)



![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)



![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)


![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)